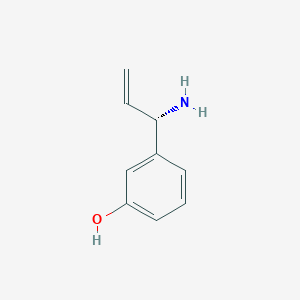

3-((1S)-1-Aminoprop-2-enyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((1S)-1-Aminoprop-2-enyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes an amino group (-NH2) and a propenyl group (-CH=CH-CH3) attached to the phenol ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1S)-1-Aminoprop-2-enyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an appropriate amine. For instance, starting with a halogenated phenol, such as 3-bromophenol, and reacting it with an allylamine under basic conditions can yield the desired product. The reaction typically requires a solvent like ethanol and a base such as sodium hydroxide to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the ipso-hydroxylation of arylboronic acids using hydrogen peroxide as the oxidant. This method is advantageous due to its mild reaction conditions and high yields . The process can be scaled up to produce large quantities of the compound, making it suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-((1S)-1-Aminoprop-2-enyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like Jones reagent or silver oxide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include Jones reagent (chromic acid in acetone) and silver oxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nitration can be carried out using dilute nitric acid, while bromination can be achieved with bromine water.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Nitro and bromo derivatives of the phenol

Wissenschaftliche Forschungsanwendungen

3-((1S)-1-Aminoprop-2-enyl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

Wirkmechanismus

The mechanism of action of 3-((1S)-1-Aminoprop-2-enyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, making it an effective antioxidant. The amino group can interact with enzymes and receptors, modulating their activity. These interactions can influence cellular processes such as signal transduction and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenol: The parent compound with a simple hydroxyl group attached to a benzene ring.

4-Hexylresorcinol: A phenolic compound with additional alkyl groups, used as an antiseptic.

2-Nitrophenol: A nitro-substituted phenol with distinct reactivity and applications.

Uniqueness

3-((1S)-1-Aminoprop-2-enyl)phenol is unique due to the presence of both an amino and a propenyl group, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various chemical and biological applications.

Biologische Aktivität

3-((1S)-1-Aminoprop-2-enyl)phenol, also known as 2-((1S)-1-Aminoprop-2-enyl)phenol, is a phenolic compound characterized by the presence of both an amino and a hydroxyl group on adjacent carbon atoms. This unique structural configuration contributes to its diverse biological activities, making it a subject of interest in pharmacological research and applications. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

The molecular formula of this compound is C₉H₁₃NO, and it features a phenolic structure with an amino group attached to a propene side chain. The presence of these functional groups allows for various interactions within biological systems.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Solubility | Soluble in alcohol and water |

| Melting Point | Not specified |

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have shown that phenolic compounds possess significant antioxidant properties. The hydroxyl group in this compound contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines, suggesting a possible role in managing inflammatory diseases.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. This property may be attributed to the disruption of microbial cell membranes facilitated by the compound's phenolic structure.

Case Studies

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant activity of various phenolic compounds, this compound was found to exhibit higher radical scavenging activity compared to other tested compounds. The IC50 value was determined to be lower than that of standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of this compound in lipopolysaccharide (LPS)-induced macrophages. Results indicated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Comparative Biological Activity Table

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| Curcumin | Very High | Very Significant | High |

| Quercetin | Moderate | High | Moderate |

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress response. The compound has been shown to inhibit NF-kB activation, leading to decreased expression of inflammatory mediators.

Eigenschaften

Molekularformel |

C9H11NO |

|---|---|

Molekulargewicht |

149.19 g/mol |

IUPAC-Name |

3-[(1S)-1-aminoprop-2-enyl]phenol |

InChI |

InChI=1S/C9H11NO/c1-2-9(10)7-4-3-5-8(11)6-7/h2-6,9,11H,1,10H2/t9-/m0/s1 |

InChI-Schlüssel |

YJPWRKWXAYIBSV-VIFPVBQESA-N |

Isomerische SMILES |

C=C[C@@H](C1=CC(=CC=C1)O)N |

Kanonische SMILES |

C=CC(C1=CC(=CC=C1)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.